A Technical Guide to 1,1,1-Trifluoro-3-methylpentane (CAS: 20733-01-1) for Research and Development
A Technical Guide to 1,1,1-Trifluoro-3-methylpentane (CAS: 20733-01-1) for Research and Development
Executive Summary
This document provides a comprehensive technical overview of 1,1,1-Trifluoro-3-methylpentane, a fluorinated aliphatic hydrocarbon. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2][3] While 1,1,1-Trifluoro-3-methylpentane is not a final drug product, its utility as a building block, a unique solvent, or a fragment in library synthesis makes it a compound of significant interest to researchers in drug discovery and materials science. This guide details its chemical identity, physicochemical properties, safety profile, and potential applications, offering field-proven insights for its practical use.
Chemical Identification and Structure
The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. 1,1,1-Trifluoro-3-methylpentane is registered under CAS Number 20733-01-1.[4][5][6][7] Its fundamental identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 20733-01-1 | [4][5][6] |
| IUPAC Name | 1,1,1-trifluoro-3-methylpentane | [4] |
| Molecular Formula | C₆H₁₁F₃ | [4][5] |
| SMILES | CCC(C)CC(F)(F)F | [4] |
| InChIKey | BJLHXROPECKRHX-UHFFFAOYSA-N | [4] |
| Synonyms | Pentane, 1,1,1-trifluoro-3-methyl- | [4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl analog.
| Property | Value | Unit | Source / Method |
| Molecular Weight | 140.15 | g/mol | Computed by PubChem[4] |
| Physical State | Liquid | - | Assumed at STP |
| Boiling Point | 66 | °C | SynQuest Labs SDS[5] |
| Melting Point | No data available | °C | - |
| Density | No data available | g/mL | - |
| XLogP3 | 3.6 | - | Computed by PubChem[4] |
The calculated XLogP3 value of 3.6 suggests significant lipophilicity, a key parameter for assessing a molecule's potential for membrane permeability and CNS penetration in drug discovery programs.[1][4]
Safety and Hazard Profile
As a fluorinated hydrocarbon, 1,1,1-Trifluoro-3-methylpentane presents specific hazards that necessitate rigorous handling protocols. The following information is derived from its Safety Data Sheet (SDS).[5]
GHS Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
GHS Pictograms:
Signal Word: Warning[5]
Recommended Handling Protocol
The causality behind these protocols is to mitigate the risks of flammability and irritation.
-
Procurement & Storage: Procure from a reputable vendor. Store in a dry, cool, and well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[5]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to manage respiratory exposure. Use explosion-proof electrical and ventilating equipment. An emergency eye wash station and safety shower must be immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Do not empty into drains.
Rationale for Use in Research and Drug Development
The trifluoromethyl group is a privileged moiety in medicinal chemistry, present in numerous FDA-approved drugs.[3][8] Its inclusion can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl groups. This can increase a drug's half-life and bioavailability.[1]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is critical for developing CNS-active agents.[1]
-
Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target through dipole-dipole or hydrogen bonding interactions.
As a small, chiral, trifluoromethylated alkane, 1,1,1-Trifluoro-3-methylpentane can serve as a valuable building block for introducing these beneficial properties into larger, more complex molecules.
Proposed Synthetic Pathway
While specific preparations of 1,1,1-Trifluoro-3-methylpentane are not widely published, a plausible and logical synthetic route can be devised based on established organometallic chemistry. A common strategy for forming C-CF₃ bonds involves the coupling of a trifluoromethyl source with a suitable electrophile or nucleophile. The following diagram illustrates a conceptual workflow for its synthesis from a commercially available precursor.
Caption: Conceptual synthetic workflow for 1,1,1-Trifluoro-3-methylpentane.
Causality of Experimental Choices:
-
Grignard Formation: Starting from 3-methyl-1-pentene, hydrobromination would yield the corresponding alkyl bromide. This bromide is then reacted with magnesium in an ether solvent like THF to form the Grignard reagent, a potent carbon nucleophile.
-
Trifluoromethylation: This nucleophilic Grignard reagent can then be coupled with an electrophilic trifluoromethyl source. Reagents like trifluoromethyltrimethylsilane (TMS-CF₃, Ruppert-Prakash reagent) or pre-formed copper-trifluoromethyl complexes are standard choices for this transformation, enabling the efficient installation of the CF₃ group.
Exemplary Experimental Workflow: Solvent Screening
Fluorinated solvents can exhibit unique solubility profiles and phase behaviors, making them useful for specific applications. The following protocol describes a self-validating system for testing 1,1,1-Trifluoro-3-methylpentane as a potential solvent for a model Suzuki coupling reaction, a cornerstone of pharmaceutical synthesis.
Objective: To assess the efficacy of 1,1,1-Trifluoro-3-methylpentane as a solvent for the Suzuki coupling of 4-bromoanisole and phenylboronic acid, benchmarked against a standard solvent, Toluene.
Methodology:
-
Reactor Setup: To four separate 10 mL microwave vials, add a magnetic stir bar. Label two vials "Test (T1, T2)" and two "Control (C1, C2)".
-
Reagent Addition (Identical for all vials):
-
Add 4-bromoanisole (187 mg, 1.0 mmol).
-
Add phenylboronic acid (146 mg, 1.2 mmol).
-
Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Rationale: This establishes a consistent stoichiometric and catalytic system. The use of duplicates (T1/T2, C1/C2) ensures the trustworthiness and reproducibility of the results.
-
-
Solvent Addition:
-
To vials T1 and T2, add 4 mL of 1,1,1-Trifluoro-3-methylpentane .
-
To vials C1 and C2, add 4 mL of Toluene .
-
-
Reaction Execution:
-
Seal all vials with a crimp cap.
-
Place all four vials in a temperature-controlled heating block or oil bath.
-
Heat the reaction mixtures to 60°C with vigorous stirring for 4 hours.
-
Rationale: Running the reactions in parallel under identical conditions isolates the solvent as the only variable.
-
-
Work-up and Analysis:
-
Cool the vials to room temperature.
-
Quench each reaction with 5 mL of water.
-
Extract each mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each vial by ¹H NMR and GC-MS to determine the conversion and yield of the desired product, 4-methoxybiphenyl.
-
-
Validation: The experiment is considered valid if the results from the duplicate runs (T1 vs. T2 and C1 vs. C2) are within a ±5% margin of error. A comparison of the average yield from the Test group versus the Control group will determine the relative efficacy of 1,1,1-Trifluoro-3-methylpentane as a solvent for this transformation.
Conclusion
1,1,1-Trifluoro-3-methylpentane (CAS: 20733-01-1) is a fluorinated alkane with distinct physicochemical and safety properties. Its primary value for researchers and drug development professionals lies in its potential as a chiral, lipophilic building block for introducing the metabolically robust trifluoromethyl group into novel chemical entities. Understanding its properties, handling requirements, and synthetic logic is essential for its effective and safe utilization in the laboratory to advance scientific discovery.
References
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PubChem. (n.d.). 1,1,1-Trifluoro-3-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-4-methylpent-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-methylbutane. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of PERFLUORO-3-METHYLPENTANE. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-2-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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International Laboratory USA. (n.d.). 1,1,1-TRIFLUORO-3-METHYLPENTANE. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-methylbutane Phase change data. NIST Chemistry WebBook. Retrieved from [Link]
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Basha, R. S., & Vankawala, P. J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2063. Retrieved from [Link]
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Basha, R. S., & Vankawala, P. J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethane, 1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Ogawa, Y., & Tokunaga, E. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
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